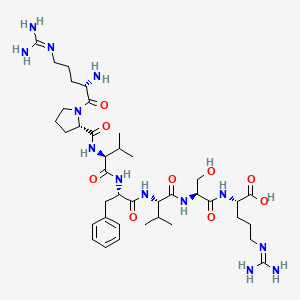![molecular formula C12H24Cl12Si5 B14258901 Silane, tetrakis[3-(trichlorosilyl)propyl]- CAS No. 211635-40-4](/img/structure/B14258901.png)
Silane, tetrakis[3-(trichlorosilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tetrakis[3-(trichlorosilyl)propyl]- is a chemical compound with the molecular formula C12H24Cl12Si5 and a molecular weight of 734.18 g/mol . This compound is characterized by its unique structure, which includes multiple silicon and chlorine atoms. It is commonly used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
The synthesis of Silane, tetrakis[3-(trichlorosilyl)propyl]- typically involves the reaction of trichlorosilane with a suitable organic precursor. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
Silane, tetrakis[3-(trichlorosilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silicon-oxygen bonds, resulting in siloxane compounds.
Reduction: Reduction reactions can break silicon-chlorine bonds, forming silane derivatives.
Scientific Research Applications
Silane, tetrakis[3-(trichlorosilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, tetrakis[3-(trichlorosilyl)propyl]- involves its ability to form strong bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and other elements, leading to the formation of stable structures. These interactions are crucial for its applications in surface modification and material synthesis .
Comparison with Similar Compounds
Silane, tetrakis[3-(trichlorosilyl)propyl]- can be compared with other similar compounds, such as:
Tetramethylsilane: A simpler silane compound used as a reference standard in NMR spectroscopy.
Trimethylchlorosilane: Used in the synthesis of organosilicon compounds and as a protecting group in organic synthesis.
Properties
CAS No. |
211635-40-4 |
|---|---|
Molecular Formula |
C12H24Cl12Si5 |
Molecular Weight |
734.2 g/mol |
IUPAC Name |
tetrakis(3-trichlorosilylpropyl)silane |
InChI |
InChI=1S/C12H24Cl12Si5/c13-26(14,15)9-1-5-25(6-2-10-27(16,17)18,7-3-11-28(19,20)21)8-4-12-29(22,23)24/h1-12H2 |
InChI Key |
RNGMXONQPNPDFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](CCC[Si](Cl)(Cl)Cl)(CCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


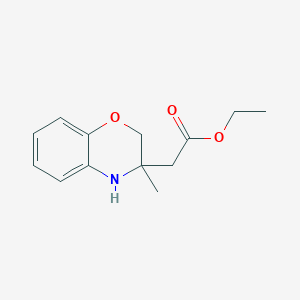
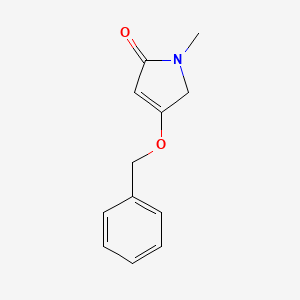
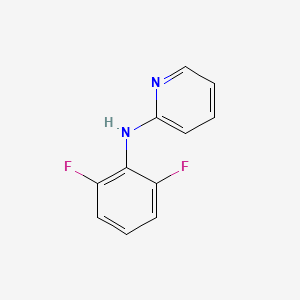
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)

![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
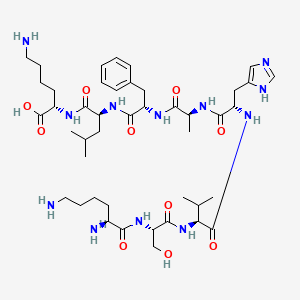
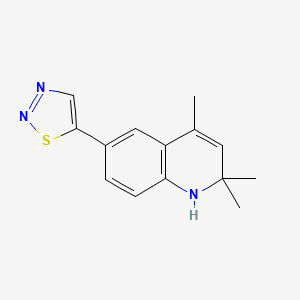
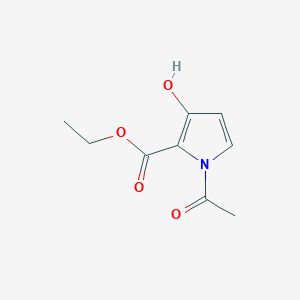
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
